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Compound of Interest

Compound Name: (2S)-2-(trifluoromethyl)oxirane

Cat. No. B137660

An In-depth Technical Guide to 2-(Trifluoromethyl)oxirane for Researchers and Drug
Development Professionals

Introduction

2-(Trifluoromethyl)oxirane is a highly reactive and versatile fluorinated epoxide that serves as a
critical building block in modern organic and medicinal chemistry. The presence of the
trifluoromethyl group imparts unique electronic properties, making it an invaluable synthon for
introducing trifluoromethyl moieties into complex molecular architectures. This guide provides a
comprehensive overview of its synonyms, chemical and physical properties, spectroscopic
data, synthesis methodologies, and its significant applications in drug discovery and
development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity,
and binding affinity of molecules, making this compound a key reagent for researchers and
scientists in the pharmaceutical and agrochemical industries[1][2][3][4].

Nomenclature and Synonyms

2-(Trifluoromethyl)oxirane is known by a variety of names in chemical literature and commercial
catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches
and material procurement.
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Identifier Type Identifier

IUPAC Name 2-(trifluoromethyl)oxirane[5][6]
CAS Number 359-41-1[5]

Molecular Formula CsHsF30[5]

Synonyms

1,1,1-Trifluoro-2,3-epoxypropane[5]

1,2-Epoxy-3,3,3-trifluoropropane[2][5]

3,3,3-Trifluoro-1,2-epoxypropane[5]

(Trifluoromethyl)oxirane[5]

3,3,3-Trifluoropropylene Oxide

TFPO[7]

Oxirane, (trifluoromethyl)-[5]

Chiral Variants

(R)-(+)-2-(Trifluoromethyl)oxirane

(S)-(-)-2-(Trifluoromethyl)oxirane

(R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane|8]

(S)-(-)-3,3,3-Trifluoro-1,2-epoxypropane

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of 2-(trifluoromethyl)oxirane is

presented in the tables below. This data is essential for its handling, storage, and use in

chemical reactions.

Physical and Chemical Properties
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Property Value Source
Molecular Weight 112.05 g/mol [5161[8]
Appearance (-Jolc-)rless to light yellow clear

liquid
Boiling Point 25-32 °C [8]
38°C [5]
Density 1.294 g/mL at 25 °C [8]
1.3 glcm? (5]
Melting Point -80 °C [5]
Flash Point -26 °C (-14.8 °F) [8]
-40 °C [5]
Refractive Index <1.300 at 20 °C/D [8]
Storage Temperature 2-8 °C or -20°C [8]

Spectroscopic Data
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Spectroscopy Type Key Features Source

Spectrum available in
1H NMR _ [9]
literature.

13C NMR Spectrum available in -
literature.

Peaks at ~1250 cm~1 (C-F
IR Spectroscopy stretch) and ~850 cm™1 [1]

(epoxide ring vibration).

High-resolution MS (HRMS)
confirms a molecular weight of
112.05 g/mol and shows

Mass Spectrometry ) [1]
fragmentation patterns such as
the loss of CO from the

epoxide ring.

Experimental Protocols: Synthesis Methodologies

The synthesis of 2-(trifluoromethyl)oxirane can be achieved through several routes, with
epoxidation of trifluoromethyl-substituted alkenes being a common method. For
enantiomerically pure forms, asymmetric synthesis strategies are employed.

General Epoxidation

A typical synthesis involves the epoxidation of a trifluoromethyl-substituted alkene using a
peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally
carried out in an anhydrous solvent like dichloromethane (CHzCl2) at low temperatures (0-5
°C) to minimize side reactions. Purification is commonly achieved through vacuum
distillation[1].

Asymmetric Synthesis

An efficient one-pot asymmetric synthesis for producing either enantiomer of 2-
(trifluoromethyl)oxirane with high enantiomeric excess (e.g., 96% ee) has been developed. This
method involves the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone using either
the (+) or (-) enantiomer of B-chlorodiisopinocampheylborane (DIP-Chloride™). The resulting
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intermediate chloroborinate undergoes ring closure to yield the desired chiral oxirane[10]. This
method provides a reliable pathway to optically active trifluoromethyl carbinols through
subsequent ring-opening reactions[10].

Applications in Drug Discovery and Development

2-(Trifluoromethyl)oxirane is a valuable building block in the synthesis of pharmaceuticals and
agrochemicals. The trifluoromethyl group can significantly enhance a molecule's
pharmacological profile by improving its metabolic stability, lipophilicity, and binding affinity to
biological targets[1][2].

The high reactivity of the strained epoxide ring allows for regioselective ring-opening reactions
with a variety of nucleophiles. This provides a versatile method for creating new carbon-carbon
and carbon-heteroatom bonds, leading to the synthesis of chiral trifluoromethyl-containing
compounds. For instance, it is used as a substrate to synthesize substituted trifluoro amino
propanols, which have been identified as potent inhibitors of cholesteryl ester transfer protein
(CETP)[8]. Itis also utilized in the preparation of chiral glycols, which are intermediates for
potential monoacylglycerol lipase (MAGL) inhibitors[8].

Below is a diagram illustrating the role of 2-(trifluoromethyl)oxirane as a key intermediate in the
synthesis of advanced chemical entities.
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Workflow: 2-(Trifluoromethyl)oxirane in Drug Intermediate Synthesis

Starting Material Asymmetric Reducing Agent
(e.g., 1-bromo-3,3,3-trifluoro-2-propanone) (e.g., (+)- or (-)-DIP-Chloride)

Asymmetric Synthesis

2-(Trifluoromethyl)oxirane Nucleophile
(Chiral Intermediate) (e.g., Amines, Alcohols, Cyanides)

Nucleophilic Ring-Opening

Class of Bioactive Molecules
(e.g., Trifluoro Amino Propanols, Chiral Glycols)

Further Synthetic Steps

Potential Drug Candidates

(e.g., CETP or MAGL Inhibitors)

Click to download full resolution via product page

Caption: Synthetic utility of 2-(trifluoromethyl)oxirane.

Conclusion
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2-(Trifluoromethyl)oxirane is a cornerstone reagent for the introduction of the trifluoromethyl
group in the development of new pharmaceuticals and advanced materials. Its well-defined
physicochemical properties, coupled with established synthetic routes and versatile reactivity,
make it an indispensable tool for researchers. The ability to access enantiomerically pure forms
of this epoxide further extends its utility in the stereoselective synthesis of complex chiral
molecules, solidifying its importance in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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